molecular formula C13H18ClNO2 B5699892 N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide

Cat. No.: B5699892
M. Wt: 255.74 g/mol
InChI Key: BVCMCPGWYBAYMR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide: is an organic compound characterized by the presence of a chloro and methoxy substituent on a phenyl ring, attached to an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide typically involves the reaction of 3-chloro-4-methoxyaniline with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the amide bond to form the corresponding amine.

    Substitution: The chloro substituent on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic aromatic substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial or anti-inflammatory effects, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. The chloro and methoxy substituents on the phenyl ring may enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)acetamide
  • N-(3-chloro-4-methoxyphenyl)propionamide
  • N-(3-chloro-4-methoxyphenyl)butyramide

Comparison: N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide is unique due to the presence of the ethylbutanamide moiety, which may confer distinct chemical and biological properties compared to its analogs. The length and branching of the alkyl chain can influence the compound’s solubility, reactivity, and bioactivity. For example, the ethylbutanamide group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-4-9(5-2)13(16)15-10-6-7-12(17-3)11(14)8-10/h6-9H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCMCPGWYBAYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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